molecular formula C8H6ClFO B064128 4'-Chloro-2'-fluoroacetophenone CAS No. 175711-83-8

4'-Chloro-2'-fluoroacetophenone

Cat. No.: B064128
CAS No.: 175711-83-8
M. Wt: 172.58 g/mol
InChI Key: OIGMDNONQJGUCF-UHFFFAOYSA-N
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Description

4'-Chloro-2'-fluoroacetophenone (CAS: 175711-83-8) is a halogenated acetophenone derivative with a molecular formula of C₈H₆ClFO and a molecular weight of 188.6 g/mol. It is characterized by a phenyl ring substituted with chlorine at the para (4') position and fluorine at the ortho (2') position, along with an acetyl group. This compound is commercially available with a purity ≥98% and is utilized in pharmaceutical, agrochemical, and materials research due to its reactivity as a building block . Key physical properties include a boiling point of 233°C and a flash point of 95°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4’-Chloro-2’-fluoroacetophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of fluorobenzene with chloracetyl chloride in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction is carried out under controlled conditions, often at low temperatures to ensure high selectivity and yield .

Industrial Production Methods: In industrial settings, the synthesis of 4’-Chloro-2’-fluoroacetophenone can be optimized by using ionic liquids as solvents, which can enhance the reaction efficiency and reduce waste production. The process involves adding chloracetyl chloride to fluorobenzene in the presence of an ionic liquid, followed by distillation to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-2’-fluoroacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine and fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include substituted acetophenones with various functional groups.

    Oxidation: Products can include carboxylic acids or ketones.

    Reduction: Products typically include alcohols or hydrocarbons.

Scientific Research Applications

Applications in Pharmaceuticals

4'-Chloro-2'-fluoroacetophenone serves as a crucial intermediate in the synthesis of various pharmaceuticals:

  • Fluvastatin : An important cholesterol-lowering medication synthesized using this compound as a precursor.
  • Epoxiconazole : A fungicide where this compound is utilized in its synthesis .

Applications in Agrochemicals

The compound is also integral in developing pesticides and herbicides due to its ability to modify biological activity through fluorination, which enhances the efficacy and stability of active ingredients .

Applications in Materials Science

In materials science, this compound is employed as a reagent in polymerization reactions and as a building block for synthesizing organofluorine compounds, including fluorinated steroids and amino acids . Its unique properties allow for modifications that can lead to advanced materials with desirable characteristics.

Case Studies

  • Pharmaceutical Synthesis :
    • A study highlighted the use of this compound in synthesizing complex pharmaceutical compounds, demonstrating significant improvements in yield when using ionic liquid methodologies compared to traditional processes .
  • Environmental Impact Assessment :
    • Research focusing on the environmental impact of synthesizing this compound revealed that newer methods significantly reduce waste production and energy consumption, aligning with green chemistry principles .

Data Table of Key Properties and Applications

Property/AspectDetails
IUPAC Name1-(4-chloro-2-fluorophenyl)ethanone
ApplicationsPharmaceuticals, Agrochemicals
Synthesis MethodIonic Liquid Method
Environmental ImpactReduced waste and energy consumption
Key Intermediate ProductsFluvastatin, Epoxiconazole

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoroacetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Structural and Physical Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
4'-Chloro-2'-fluoroacetophenone 175711-83-8 C₈H₆ClFO 188.6 233 Para-Cl, ortho-F substitution
2-Chloro-2',4'-difluoroacetophenone 51336-94-8 C₈H₅ClF₂O 190.57 Not reported Di-F (2',4') and Cl substitution
2'-Fluoro-4'-methoxyacetophenone 74457-86-6 C₉H₉FO₂ 168.16 Not reported Methoxy (4') and F (2') substitution
4'-Fluoroacetophenone 403-42-9 C₈H₇FO₂ 154.13 196 Single F (4') substitution
3'-Chloro-2'-fluoroacetophenone 161957-59-1 C₈H₆ClFO 188.6 Not reported Meta-Cl, ortho-F substitution
2-Bromo-4'-fluoroacetophenone 403-29-2 C₈H₆BrFO 231.04 Not reported Br (2'), F (4') substitution

Key Observations :

  • Halogen Positioning: The position of halogens significantly impacts reactivity and applications.
  • Molecular Weight: Brominated analogs (e.g., 2-Bromo-4'-fluoroacetophenone) exhibit higher molecular weights due to bromine's atomic mass .
  • Boiling Points: this compound has a higher boiling point (233°C) than 4'-Fluoroacetophenone (196°C), likely due to increased polarity from chlorine .

Commercial Availability and Pricing

  • This compound: Sold by Accela in quantities from 1g ($10) to 100g ($169), reflecting its niche research applications .
  • 2-Bromo-4'-chloro-2'-fluoroacetophenone: Priced at $202.71–$771.00 for 5g–25g (95% purity), indicating higher costs due to bromine's scarcity .

Biological Activity

4'-Chloro-2'-fluoroacetophenone (C₈H₆ClFO) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro and a fluoro substituent on the acetophenone structure, which influences its chemical reactivity and biological interactions.

  • Molecular Formula : C₈H₆ClFO
  • Molecular Weight : 172.58 g/mol
  • Physical State : Typically appears as a yellowish liquid or crystalline solid.

Structure

The compound's structure can be represented as follows:

4 Chloro 2 fluoroacetophenone C H ClFO \text{4 Chloro 2 fluoroacetophenone}\quad \text{ C H ClFO }

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly fluoroquinolone antibiotics. These antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, fluoroquinolones can prevent bacterial cell division, leading to cell death.

Pharmacological Applications

  • Antibacterial Activity :
    • Fluoroquinolones synthesized from this compound exhibit broad-spectrum antibacterial properties.
    • Research indicates that derivatives of this compound have shown significant inhibitory effects against various bacterial strains.
  • Enzyme Inhibition :
    • Studies have demonstrated that compounds derived from this compound can inhibit enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase. This suggests potential applications in treating hyperlipidemia.
  • Antioxidant Properties :
    • Some derivatives have been investigated for their ability to act as antioxidants, contributing to detoxification processes in biological systems.

Study 1: Antimicrobial Efficacy

A study published in the Chemical & Pharmaceutical Bulletin explored the synthesis of S-(phenacyl)glutathione derivatives from this compound. The researchers found that these derivatives exhibited significant inhibitory activity against HMG-CoA reductase and cholesterol acyltransferase, indicating their potential as antihyperlipidemic agents.

Study 2: Enzyme Interaction

Research published in RSC Medicinal Chemistry highlighted the role of this compound in enzyme interaction studies, demonstrating its utility in understanding metabolic pathways related to drug metabolism and efficacy .

Study Focus Findings
Chemical & Pharmaceutical BulletinSynthesis of derivativesInhibitory activity against cholesterol biosynthesis enzymes
RSC Medicinal ChemistryEnzyme interactionsInsights into metabolic pathways

Toxicological Profile

While the biological activities of this compound are promising, it is essential to consider its safety profile. The compound is categorized as a potential irritant and should be handled with care due to its corrosive nature and possible skin sensitization effects .

Safety Precautions

  • Use appropriate personal protective equipment (PPE) when handling.
  • Ensure proper ventilation in work areas.
  • Follow standard protocols for hazardous materials.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGMDNONQJGUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567213
Record name 1-(4-Chloro-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175711-83-8
Record name 1-(4-Chloro-2-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175711-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the above benzamide (1 eq) in CH2Cl2 (0.5 M) at 0° C. was added 3M/Et2O MeMgBr (1.25 eq). The reaction mixture was slowly warmed to rt over a 2 hrs period, quenched with 0.5 M aqueous citric acid and extracted with Et2O. The combined organic layers were washed with brine, dried over MgSO4 and concentrated. The residue was purified by flash chromatography on silica gel eluted with 20% EtOAc/hexane to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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